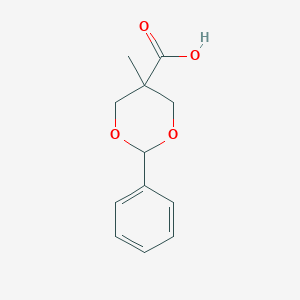![molecular formula C10H11N3O B187922 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one CAS No. 198349-38-1](/img/structure/B187922.png)
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyrazolopyrimidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is also stable and can be stored for a long time. However, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.
Orientations Futures
There are several future directions for the study of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be further optimized to improve its potency and selectivity. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be studied for its potential applications in the development of organic semiconductors and optoelectronic devices. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, and to evaluate its toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-amino-3-methylpyrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. Another method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one.
Applications De Recherche Scientifique
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
Propriétés
Numéro CAS |
198349-38-1 |
|---|---|
Nom du produit |
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-3-10-11-5-9(4-8(2)14)6-13(10)12-7/h3,5-6H,4H2,1-2H3 |
Clé InChI |
WOOVPFXGXFBWNY-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
SMILES canonique |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
Synonymes |
1-(2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)PROPAN-2-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



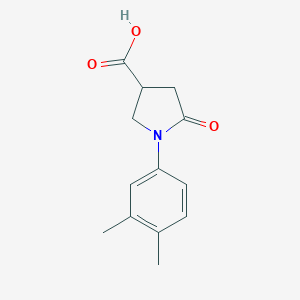
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
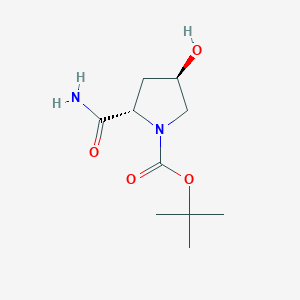
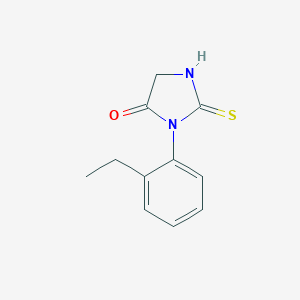
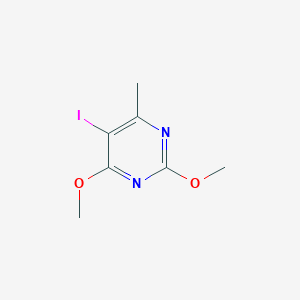
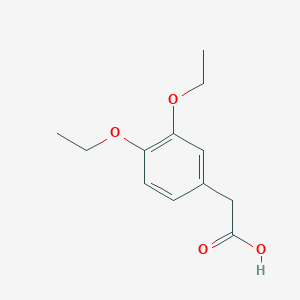
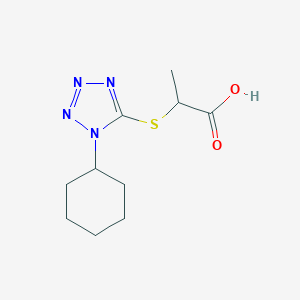
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
